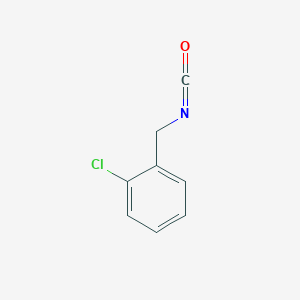

2-Chlorobenzyl isocyanate

概要

説明

2-Chlorobenzyl isocyanate (2-CBZ-NCO) is a chemical compound used in various scientific research applications. It is a derivative of benzyl isocyanate, and is used in the synthesis of various compounds for a range of applications. It is also used as a reagent in the synthesis of drugs and other compounds. 2-CBZ-NCO is a colorless liquid with a melting point of -20 °C and a boiling point of 140 °C.

科学的研究の応用

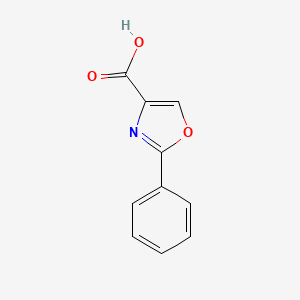

Synthesis of Heterocyclic Compounds

2-Chlorobenzyl isocyanates are involved in the synthesis of various heterocyclic compounds. For instance, they react with 4-hydroxy-6-methylpyran-2-one and 4-hydroxycoumarin to form pyrano(chromeno)[3,4-e][1,3]oxazine-2,5-diones (Vovk, Sukach, & Dorokhov, 2007). Additionally, 1-chlorobenzyl isocyanates have been used to synthesize dialkyl 2-oxo-3,6-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates, which can be converted into other useful compounds through hydrolysis (Vovk, Kushnir, Sukach, & Tsymbal, 2010).

Polymerization Studies

2-Chlorobenzyl isocyanates play a role in polymer science. In one study, the kinetics of the polymerization reaction of toluene diisocyanate with a hydroxyl-terminated polybutadiene prepolymer were investigated, revealing insights into the reactivity of isocyanate groups in different positions (Kothandaraman & Nasar, 1993).

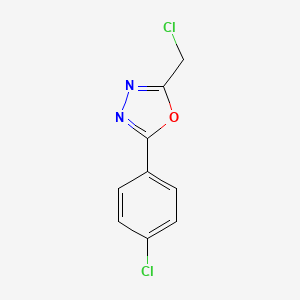

Biomarker Development for Isocyanate Exposure

2-Chlorobenzyl isocyanates have been studied in the context of biomarker development for monitoring isocyanate exposure. For instance, DNA adducts from 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate were synthesized and characterized, providing tools for biomonitoring isocyanate exposure (Beyerbach, Farmer, & Sabbioni, 2006).

Compatibility Improvement in Polymer Composites

Research hasalso been conducted on improving the compatibility of certain materials in polymer composites using 2-chlorophenyl isocyanate. For example, this compound was used to react with didodecyl dimethyl ammonium bromide functionalized graphene oxide, enhancing its compatibility with the conjugated polymer poly(3-hexylthiophene), thus showing potential in electronic device applications (Zheng et al., 2017).

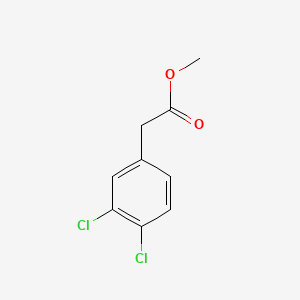

Synthesis of N-Substituted 2-Haloacetamides

2-Chlorobenzyl isocyanates have been utilized in chemical syntheses, such as the addition of lithium carbenoids to isocyanates, providing a versatile method to access N-substituted 2-haloacetamides. This process allows for the inclusion of various functionalized substituents and has been applied in the synthesis of optically active isocyanates (Pace, Castoldi, & Holzer, 2013).

Magnetic and Structural Properties in Coordination Chemistry

In coordination chemistry, 2-chlorobenzyl isocyanates have been used to synthesize compounds like [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n, which exhibit slow magnetic relaxations and a metamagnetic transition. Such compounds contribute to the understanding of magnetic properties in materials science (Werner et al., 2015).

作用機序

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

2-Chlorobenzyl isocyanate, like other isocyanates, is highly reactive. It can undergo nucleophilic substitution reactions at the benzylic position . The isocyanate group (-NCO) can react with nucleophiles, leading to various downstream effects .

Biochemical Pathways

The compound’s reactivity suggests it could potentially interfere with multiple biochemical pathways, particularly those involving molecules with active hydrogen atoms .

Pharmacokinetics

Its bioavailability would depend on factors such as route of administration and metabolic rate .

Result of Action

Given its reactivity, it could potentially cause cellular damage by reacting with biological molecules . It’s also classified as an acute toxin, with potential harmful effects on the skin, eyes, and respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group . Additionally, the compound should be stored at low temperatures (2-8°C) to maintain its stability .

Safety and Hazards

将来の方向性

While specific future directions for 2-Chlorobenzyl isocyanate are not mentioned in the search results, it is noted that benzylic ureas, which can be synthesized from benzylic isocyanates, are common motifs in FDA-approved drugs and bioactive targets in medicinal chemistry . This suggests potential future directions in pharmaceutical applications.

生化学分析

Biochemical Properties

2-Chlorobenzyl isocyanate plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It reacts with amino groups in proteins, leading to the formation of stable urea derivatives. This interaction can alter the activity of enzymes and proteins, making this compound a valuable tool in studying protein function and enzyme mechanisms. The compound interacts with various biomolecules, including lysine residues in proteins, which can result in enzyme inhibition or activation depending on the context of the reaction .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a signaling molecule, influencing cell signaling pathways and gene expression. For instance, it has been shown to modulate the NFκB pathway, which plays a critical role in inflammation and immune responses . At higher concentrations, this compound can induce cytotoxic effects, leading to cell death through apoptosis or necrosis. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with nucleophilic sites on biomolecules. It forms covalent bonds with amino groups in proteins, leading to the formation of urea linkages. This modification can inhibit or activate enzymes by altering their active sites or inducing conformational changes. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it may have minimal or beneficial effects, such as modulating immune responses or metabolic pathways. At higher doses, it can cause toxic effects, including respiratory distress, liver damage, and other adverse outcomes. The threshold for these effects depends on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular nucleophiles. These interactions can affect the levels of various metabolites and alter metabolic flux, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and its chemical properties. It can localize to various organelles, including the endoplasmic reticulum, mitochondria, and nucleus, where it can exert its effects on protein function and gene expression. Post-translational modifications and targeting signals can also influence its localization and activity within cells .

特性

IUPAC Name |

1-chloro-2-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWLEYNCGRJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369865 | |

| Record name | 2-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55204-93-8 | |

| Record name | 2-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)